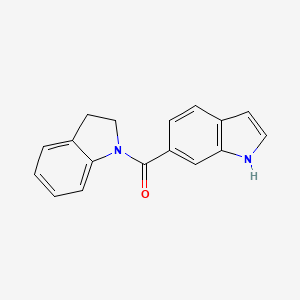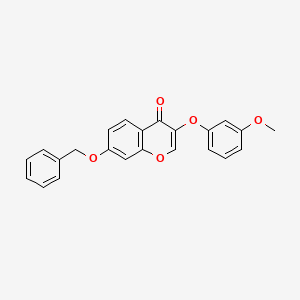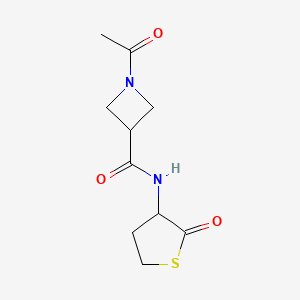
N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide, also known as “CPHED”, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used as a reagent or catalyst in chemical synthesis. CPHED has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
科学研究应用
CPHED has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of biologically active compounds and in the synthesis of polymers. Additionally, CPHED has been studied for its potential use in the production of pharmaceuticals and in the development of novel drug delivery systems.
作用机制
The mechanism of action of CPHED is not yet fully understood. It is believed that the compound acts as a catalyst in the formation of carbon-carbon bonds and as a reagent in the formation of other chemical compounds. Additionally, it is thought to act as a proton donor in the formation of hydrogen bonds and as a nucleophile in the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPHED are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, such as tyrosinase, and can also act as a scavenger of reactive oxygen species. Additionally, CPHED has been studied for its potential to modulate the activity of certain receptors, such as the G-protein coupled receptor.
实验室实验的优点和局限性
CPHED has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound that is easy to handle and store. The main limitation of CPHED is its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for CPHED. One potential direction is to further study its potential applications in the synthesis of biologically active compounds and in the development of novel drug delivery systems. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve the solubility of CPHED in water, which would expand its potential uses in laboratory experiments.
合成方法
CPHED is synthesized through a process known as “pyridine-catalyzed Michael addition”. This method involves the addition of a nucleophile, such as a hydride, to an electrophilic carbon atom of an activated alkyne. The pyridine catalyst helps to activate the electrophilic carbon and stabilize the intermediate product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires a base, such as triethylamine, to neutralize the acidic pyridine catalyst. The reaction typically proceeds within one hour and yields a product that is approximately 95% pure.
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-6(15)4-13-9(16)10(17)14-8-3-2-7(11)5-12-8/h2-3,5-6,15H,4H2,1H3,(H,13,16)(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVYNOBELKMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Chloropyridin-2-YL)-N-(2-hydroxypropyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)


